![molecular formula C13H15N3OS2 B2691658 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 868974-36-1](/img/structure/B2691658.png)
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Anticancer Activities
Synthesis and Anticancer Properties : A study by Duran and Demirayak (2012) explored the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. These compounds were tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Novel Derivatives for Anticancer Agent Evaluation : In 2020, Çevik et al. synthesized new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. These compounds exhibited promising cytotoxic activity against MCF7 and A549 cancer cells, suggesting potential as anticancer agents (Çevik et al., 2020).
Glutaminase Inhibitors in Cancer Therapy : A 2012 study by Shukla et al. focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. These analogs, including a thiadiazol-2-yl-acetamide compound, showed potential in inhibiting the growth of lymphoma cells in vitro and in a mouse model (Shukla et al., 2012).
Synthesis and Antitumor Evaluation : Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities. One derivative exhibited high selectivity and promising results in inducing apoptosis in cancer cell lines, highlighting its potential as an anticancer agent (Evren et al., 2019).
Other Scientific Applications
Pharmacological Scaffold in Medicinal Chemistry : A study by Gür et al. (2020) highlighted the importance of the 1,3,4-thiadiazole core, from which derivatives, including N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, were synthesized. These compounds showed DNA protective ability and antimicrobial activity, indicating their diverse pharmacological potential (Gür et al., 2020).
Optoelectronic Properties : Research by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes. This study involved the synthesis of monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, which were then polymerized to investigate their conducting properties (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a variety of biological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds have been shown to activate or inhibit certain biochemical pathways, leading to various downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Related compounds have been shown to induce various molecular and cellular changes .
properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)7-18-13-16-15-12(19-13)14-10(3)17/h4-6H,7H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLDTHNHJIXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
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